

# Comparing LSC and Gas-Flow Proportional Counting for Strontium-90 Analysis

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## Compound of Interest

Compound Name: Strontium-90

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A Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of **Strontium-90** (Sr-90), a significant beta-emitting radionuclide with a long half-life of 28.79 years, is crucial for environmental monitoring, food safety, and radiological risk assessment.[1] Sr-90's chemical similarity to calcium allows it to be readily incorporated into biological systems, particularly bones, making its detection a priority.[1] Two of the most established and reliable techniques for its measurement are Liquid Scintillation Counting (LSC) and Gas-Flow Proportional Counting (GPC).[2]

This guide provides an objective comparison of these two methods, supported by performance data and detailed experimental protocols, to assist researchers in selecting the most appropriate technique for their specific analytical needs.

## Principles of Operation

**Liquid Scintillation Counting (LSC):** In LSC, the sample containing Sr-90 (or its daughter nuclide, Yttrium-90) is mixed with a liquid scintillation cocktail in a vial.[3][4] The beta particles emitted during radioactive decay transfer their energy to solvent molecules in the cocktail, which in turn excites scintillator molecules.[3] As these molecules return to their ground state, they emit photons of light.[3] These light flashes are detected by photomultiplier tubes (PMTs) and converted into an electrical pulse, which is then counted.[3] The "4-pi" counting geometry, where the sample is surrounded by the detector (the cocktail), results in very high counting efficiencies.[4]

Gas-Flow Proportional Counting (GPC): A GPC is a type of gas-filled detector where a high voltage is applied across a volume of gas (commonly a mixture of 90% argon and 10% methane, known as P-10 gas).[5][6] The sample is typically prepared as a thin, solid deposit on a flat disc called a planchet and placed inside the detector.[2] Beta particles emitted from the sample ionize the gas, creating electron-ion pairs.[6] The strong electric field accelerates these electrons towards a central anode wire, causing a cascade of secondary ionizations known as a "gas multiplication" or "avalanche." [6] This results in a measurable electrical pulse whose magnitude is proportional to the initial energy deposited by the beta particle.[6]

## Quantitative Performance Comparison

The selection of an analytical method often depends on key performance metrics such as efficiency, background, and achievable detection limits. The following table summarizes these parameters for LSC and GPC in the context of Sr-90 analysis.

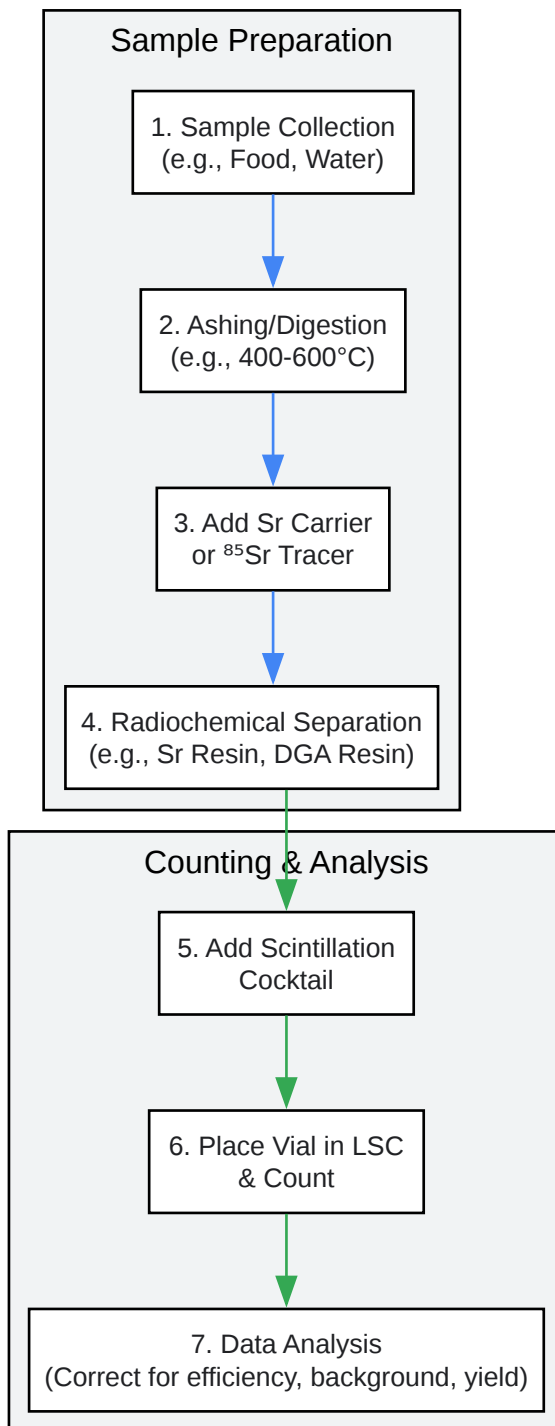
Performance Metric	Liquid Scintillation Counting (LSC)	Gas-Flow Proportional Counting (GPC)	Notes
Typical Counting Efficiency	>95% for Sr-90/Y-90[7]	30% - 55%	LSC's 4 $\pi$ geometry provides superior efficiency. GPC efficiency is typically 2 $\pi$ and dependent on sample self-absorption.
Background Count Rate	Higher (can be reduced with low-level counters)	Very Low (0.3 - 0.6 cpm achievable with shielding)[8]	GPC systems with heavy passive shielding and active guard counters achieve extremely low backgrounds.
Minimum Detectable Activity (MDA)	~0.08 Bq/kg (food sample)[9]	Generally comparable to LSC, highly dependent on background and efficiency.	Both methods can achieve the low detection limits required for environmental and food monitoring.[10] [11]
Sample Preparation	Requires mixing with liquid cocktail; can be susceptible to chemical and color quenching.[1]	Requires evaporation onto a planchet; susceptible to self-absorption effects from sample mass.[8]	Sample preparation is a critical step for both techniques and a major source of uncertainty.[1]
Sample Throughput	Moderate; single-sample or small-batch counters are common.	High; multi-detector systems can count numerous samples simultaneously.[12]	GPC often has an advantage for routine analyses requiring high throughput.
Interferences	Other beta emitters can interfere;	Other beta emitters are a direct	Both methods require robust radiochemical

	chemical and color quenching can reduce efficiency.[1][12]	interference; sample solids can cause self-absorption, reducing efficiency.[1][8]	separation to isolate Sr-90 or its progeny Y-90 from interfering radionuclides.[1]
Waste Generation	Generates mixed hazardous (chemical and radioactive) liquid waste.	Minimal waste (used planchets).	LSC requires management and disposal of scintillation cocktails.

## Experimental Workflows

The overall analytical process for both techniques involves sample collection, extensive preparation to isolate the radionuclide of interest, and finally, measurement. The diagrams below illustrate typical workflows.

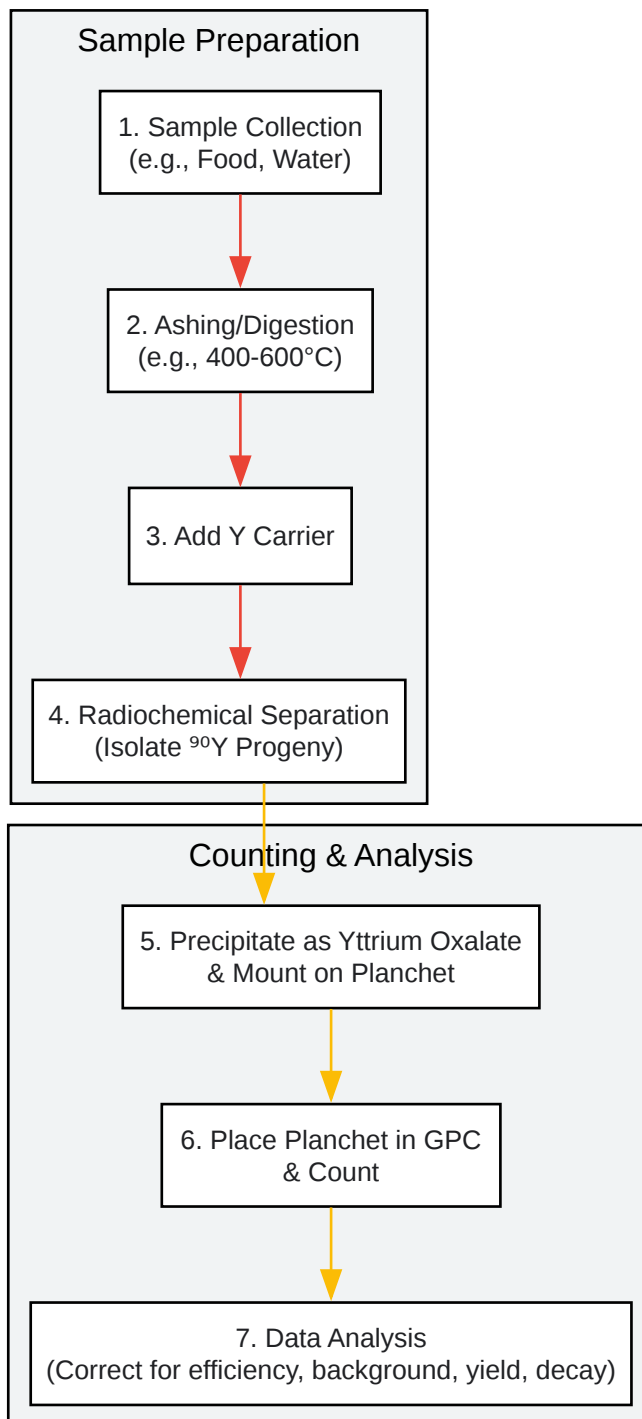
## LSC Workflow for Strontium-90 Analysis



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A typical workflow for **Strontium-90** analysis using LSC.

## GPC Workflow for Strontium-90 Analysis



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A typical workflow for **Strontium-90** analysis using GPC.

## Detailed Experimental Protocols

Accurate determination of Sr-90 requires meticulous sample preparation to remove matrix components and interfering radionuclides.<sup>[1]</sup> Often, the analysis measures the high-energy beta particles from its short-lived daughter, Yttrium-90 (Y-90,  $T_{1/2} = 64$  h), after it has reached secular equilibrium with Sr-90.<sup>[1][9][13]</sup>

### Protocol 1: LSC Analysis of Sr-90 in Food via Y-90 Cerenkov Counting

This protocol is adapted from a validated method for food analysis and focuses on measuring the Cerenkov radiation from the high-energy Y-90 beta particles, which can be detected by an LSC without cocktail.<sup>[9][14]</sup>

- Sample Preparation & Ashing:
  - Weigh approximately 250 g of a homogenized food sample into a suitable dish.<sup>[9]</sup>
  - Dry the sample in an oven, then ash in a muffle furnace at a temperature up to 600°C until a white or gray ash is obtained.<sup>[10]</sup>
- Digestion and Carrier Addition:
  - To the ash, add a known amount of stable Yttrium carrier (e.g., 20 mg/mL solution) to later determine chemical recovery.<sup>[13]</sup>
  - Digest the sample by adding concentrated nitric acid (HNO<sub>3</sub>) and heating.<sup>[9]</sup>
- Radiochemical Separation:
  - After digestion, filter the sample. The filtrate should be in a high molarity HNO<sub>3</sub> solution (e.g., ~12M).<sup>[9]</sup>
  - Selectively extract Y-90 (along with the Y carrier) using a separation column packed with DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin.<sup>[9]</sup>
  - Wash the resin column with dilute HNO<sub>3</sub> (e.g., 0.05M) to remove any remaining impurities.<sup>[9]</sup>

- Elution and Counting Preparation:
  - Strip the purified Y-90 from the resin using dilute hydrochloric acid (e.g., 0.5M HCl) and collect the eluent in a 20 mL polyethylene liquid scintillation vial.[\[9\]](#)
  - Evaporate the solution to dryness.[\[9\]](#)
  - Re-dissolve the residue in a small, precise volume of dilute acid (e.g., 2 mL of 1M HNO<sub>3</sub>).[\[9\]](#)
- Cerenkov Counting and Data Analysis:
  - Place the vial directly into the liquid scintillation counter. No cocktail is needed.
  - Count the sample for a sufficient time (e.g., 100 minutes) to achieve desired statistical precision.[\[9\]](#)
  - Determine the Yttrium carrier recovery, for example, by using an X-ray fluorescence (XRF) analyzer.[\[9\]](#)
  - Calculate the Sr-90 activity concentration based on the Y-90 count rate, counting efficiency (~53% for this method), chemical recovery (~80%), and background count rate (~1.08 cpm).[\[9\]](#)

## Protocol 2: GPC Analysis of Sr-90 in Water via Y-90 Separation

This protocol is based on standard methods for analyzing Sr-90 in aqueous samples using a low-background gas-flow proportional counter.[\[15\]](#)[\[16\]](#)

- Sample Preparation:
  - Take a large volume of acidified water (e.g., 45 L).[\[16\]](#)
  - Add a known amount of stable Yttrium carrier solution (e.g., 10 mL of 50 mg Y<sup>3+</sup>) to the sample while stirring.[\[16\]](#)
  - Adjust the pH to approximately 1.3.[\[16\]](#)



- Solvent Extraction of Y-90:
  - Add a solution of di-(2-ethylhexyl) phosphoric acid (DEHP) to the water and mix thoroughly for several minutes. This will extract the Y-90 into the organic phase.[\[16\]](#)
  - Allow the phases to separate (at least 20 minutes). The Y-90 containing organic phase will be the upper layer.[\[15\]](#)
  - Carefully separate and collect the organic phase.[\[15\]](#)
- Purification and Precipitation:
  - Back-extract the Y-90 from the organic phase into an acidic aqueous solution.
  - Perform purification steps, which may include hydroxide precipitations, to remove interfering elements.[\[15\]](#)
  - Precipitate the purified Yttrium as yttrium oxalate by adding oxalic acid.[\[16\]](#)
- Source Preparation:
  - Filter the yttrium oxalate precipitate onto a glass fiber filter of a known diameter (e.g., 2 inches).
  - Incinerate the filter paper and precipitate to convert the yttrium oxalate to yttrium oxide ( $\text{Y}_2\text{O}_3$ ).[\[16\]](#)
  - Mount the resulting fine powder evenly on a stainless steel planchet.
- Proportional Counting and Data Analysis:
  - Place the planchet into a low-background gas-flow proportional counter.
  - Purge the detector with P-10 gas.[\[17\]](#)
  - Count the sample for a pre-determined time (e.g., 360 minutes) to achieve the required detection limit.[\[16\]](#)

- Determine the counting efficiency using a calibrated Y-90 standard source prepared in the same manner.[16]
- Calculate the Sr-90 activity concentration, correcting for the Y-90 count rate, counting efficiency, chemical yield (determined gravimetrically from the  $Y_2O_3$ ), and radioactive decay of Y-90 from the time of separation to counting.[16]

## Conclusion

Both Liquid Scintillation Counting and Gas-Flow Proportional Counting are powerful and reliable techniques for the determination of **Strontium-90**.

- LSC is often favored for its extremely high counting efficiency and simpler source preparation (no solid deposition required). However, it is susceptible to quenching effects that can reduce efficiency and requires the management of hazardous liquid waste.
- GPC excels in applications requiring very low background levels and high sample throughput, thanks to the availability of automated multi-detector systems. While its counting efficiency is lower, the extremely low backgrounds can result in comparable or even superior minimum detectable activities. Sample self-absorption is a critical factor that must be carefully controlled.

The ultimate choice between LSC and GPC will depend on the specific requirements of the laboratory, including sample matrix and load, required detection limits, available instrumentation, and considerations regarding waste management and operational costs. For both methods, a robust and validated radiochemical separation procedure is paramount to achieving accurate and reliable results.[1]

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